N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran, under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-furan intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-epoxides or other oxidized derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.
Substitution: The hydroxy group in the hydroxypropyl chain can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Furan-epoxides, hydroxylated furans.
Reduction: Amines, deoxygenated derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to other bioactive molecules. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its functional groups that allow for further chemical modifications. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxypropyl and sulfonamide groups could facilitate binding to specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-benzenesulfonamide: Lacks the methoxy and methyl groups on the benzene ring.
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.
Uniqueness
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-11-9-14(22-4)5-6-17(11)24(20,21)18-8-7-16(19)15-10-12(2)23-13(15)3/h5-6,9-10,16,18-19H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTCLLWIMKGDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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